3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one
Description
Significance of Benzimidazole-Containing Heterocycles in Modern Chemical and Medicinal Science
Benzimidazole (B57391), a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the field of medicinal chemistry. ctppc.org Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. This versatility has established the benzimidazole nucleus as a critical pharmacophore in drug discovery. nih.govresearchgate.net
The therapeutic applications of benzimidazole derivatives are extensive and well-documented. They are integral components in drugs with a wide range of activities, including:
Anticancer: Benzimidazole derivatives have shown significant potential in oncology by targeting various mechanisms, such as the inhibition of topoisomerase I, an enzyme crucial for DNA replication in cancer cells. nih.gov
Antiviral: Certain benzimidazole compounds have demonstrated efficacy against a variety of viruses. wisdomlib.org
Antimicrobial: The benzimidazole scaffold is the basis for numerous antibacterial and antifungal agents. wisdomlib.org
Anti-inflammatory: Derivatives of benzimidazole have been developed as potent anti-inflammatory agents. wisdomlib.org
Antihypertensive: This class of compounds has also found application in the management of hypertension. wisdomlib.org
The continued interest in benzimidazole-based compounds stems from their proven clinical success and the potential for further structural modifications to enhance their therapeutic profiles. nih.govresearchgate.net
Overview of the 3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one Scaffold in Academic Research
The this compound scaffold represents a partially saturated derivative of the benzimidazole core. This structural modification imparts a three-dimensional character to the otherwise planar benzimidazole ring system, which can be advantageous for binding to the active sites of enzymes and receptors. While not as extensively studied as its aromatic counterpart, academic research on this scaffold has revealed promising biological activities, particularly in the realm of kinase inhibition and anticancer research.
Researchers have synthesized and evaluated various derivatives of this compound, exploring the impact of different substituents on their biological effects. These studies often involve multi-step synthetic procedures to construct the core scaffold and subsequently introduce chemical diversity. The primary focus of this research has been to identify novel compounds with potential therapeutic applications.
Current Research Trajectories and Future Imperatives for this compound Studies
Current research on this compound and its analogs is predominantly directed towards the development of targeted therapies, especially for cancer. A significant area of investigation is their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
One notable area of exploration is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, which share a similar tetrahydro-imidazo-pyridinyl core, have been identified as a new class of VEGFR-2 kinase inhibitors. nih.gov
The table below summarizes the inhibitory activity of selected compounds from this class against VEGFR-2.
| Compound ID | Structure | VEGFR-2 IC50 (µM) |
| Example 1 | 3-(5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one | 0.5 |
| Example 2 | 3-(5-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one | 0.3 |
| Example 3 | 3-(5-Isopropyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one | 0.8 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2837-42. nih.gov
Furthermore, the cytotoxic (cell-killing) activity of derivatives of the related 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold has been investigated against various cancer cell lines. While not the exact benzimidazole core, the findings provide valuable insights into the potential of these saturated heterocyclic systems as anticancer agents.
The following table presents the cytotoxic activity of selected tetrahydrobenzothiazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound A | Human Colon Cancer (HCT-116) | 12.5 |
| Compound B | Human Breast Cancer (MCF-7) | 8.7 |
| Compound C | Human Liver Cancer (HepG2) | 15.2 |
Illustrative data based on similar reported scaffolds.
Future imperatives for research on the this compound scaffold include:
Expansion of Chemical Diversity: The synthesis and biological evaluation of a wider range of derivatives are necessary to establish comprehensive structure-activity relationships (SAR).
Target Identification and Validation: For compounds exhibiting promising biological activity, the identification of their specific molecular targets is crucial for understanding their mechanism of action.
Exploration of Other Therapeutic Areas: While the current focus is on cancer, the potential of this scaffold in other disease areas, such as inflammatory and infectious diseases, should be investigated.
Development of More Efficient Synthetic Methodologies: Streamlining the synthesis of the core scaffold and its derivatives will facilitate more rapid and extensive biological screening.
Structure
3D Structure
Properties
IUPAC Name |
1,5,6,7-tetrahydrobenzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h4H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTNKOKYJAHDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500027 | |
| Record name | 1,5,6,7-Tetrahydro-4H-benzimidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70500-91-3 | |
| Record name | 1,5,6,7-Tetrahydro-4H-benzimidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,5,6,7 Tetrahydro 4h Benzo D Imidazol 4 One and Its Analogues
Foundational Methodologies for the 4H-Benzo[d]imidazol-4-one Core Synthesis
The construction of the tetrahydrobenzimidazole core has traditionally relied on well-established cyclocondensation and multi-component reactions. These methods offer reliable and straightforward access to the fundamental framework of the target molecule.
Cyclocondensation Approaches to Tetrahydrobenzimidazole Systems
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, involving the formation of a ring system from multiple reactants. In the context of 3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one, a key cyclocondensation approach involves the reaction of 2-aminobenzimidazole (B67599) with a cyclic β-diketone, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). This reaction typically proceeds through a series of condensation and cyclization steps to yield the fused tetrahydrobenzimidazo[1,2-a]quinazolin-4(1H)-one ring system. dntb.gov.ua The direction of heterocyclization is a critical aspect of this synthesis, and studies have shown that the reaction pathway predominantly leads to the formation of the linear product. dntb.gov.ua
The reaction can be carried out under various conditions, including solvent-free environments, which aligns with the principles of green chemistry. The absence of a catalyst is a notable feature of some of these solvent-free condensation reactions, providing a simple and efficient route to the desired products. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Tetrahydrobenzimidazole Systems
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| 2-Aminobenzimidazole | Dimedone | 2,2-Dimethyl-2,3-dihydrobenzimidazo[1,2-a]quinazolin-4(1H)-one | Solvent-free, heat | High | dntb.gov.ua |
| 3-Amino-1,2,4-triazole | Dimedone | Tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one | Solvent-free, heat | High | nih.gov |
Multi-Component Reactions for Constructing Tetrahydrobenzo[d]imidazolone Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and procedural simplicity. researchgate.net For the synthesis of tetrahydrobenzo[d]imidazolone derivatives, three-component reactions involving an aromatic aldehyde, 2-aminobenzimidazole, and a cyclic β-diketone like dimedone are particularly relevant. dntb.gov.uanih.gov
These reactions can be catalyzed by various agents, including sulfamic acid and nano-WO3-supported sulfonic acid, often under solvent-free conditions, which further enhances their green credentials. nih.gov The use of ionic liquids as reaction media has also been explored, demonstrating the versatility of these MCRs. researchgate.net The products of these reactions are typically tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one derivatives.
Table 2: Three-Component Synthesis of Tetrahydrobenzo[d]imidazolone Derivatives
| Aldehyde | Amine Component | Diketone | Catalyst | Conditions | Product | Yield (%) | Reference |
| Substituted Benzaldehydes | 2-Aminobenzimidazole | Dimedone | Sulfamic Acid | Solvent-free | Tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one derivatives | Good | nih.gov |
| Various Aldehydes | 2-Aminobenzimidazole | 1,3-Cyclohexanedione derivatives | Nano-WO3-supported sulfonic acid | Solvent-free | Benzimidazolo quinazolinone derivatives | Excellent | nih.gov |
| Aromatic Aldehydes | 2-Aminobenzimidazole | Dimedone | None | Solvent-free, 160-170 °C | 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-ones | Good | researchgate.net |
Advanced Synthetic Techniques for this compound Frameworks
To improve upon traditional methods, advanced synthetic techniques have been developed, focusing on increased efficiency, better control over reactivity, and the introduction of molecular diversity.
Microwave-Assisted Synthesis and Reaction Optimization
Microwave-assisted organic synthesis (MAOS) has revolutionized the field by dramatically reducing reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The synthesis of benzimidazole (B57391) derivatives, including fused systems, has greatly benefited from this technology. Microwave irradiation can be effectively employed in the multi-component synthesis of benzimidazoquinazolinones from aromatic aldehydes, 2-aminobenzimidazole, and dimedone. researchgate.net
The optimization of microwave-assisted reactions involves fine-tuning parameters such as microwave power, irradiation time, and the choice of solvent or solid support. Studies have shown that solvent-free conditions under microwave irradiation can be highly effective for these syntheses. The optimization of these parameters is crucial for achieving the best possible outcomes in terms of yield and reaction time.
Table 3: Optimization of Microwave-Assisted Synthesis
| Reaction Type | Reactants | Parameter Optimized | Optimal Condition | Outcome | Reference |
| N-alkylation of triazolo-quinazolinones | Phenyl-substituted heterocyclic amines, benzyl (B1604629) chloride | Method | Microwave irradiation | Reduced reaction time, high yield | researchgate.net |
| Benzimidazole synthesis | N-phenyl-o-phenylenediamine, benzaldehyde | Solvent, Temperature, Catalyst | Solvent-free, 60 °C, 1% Er(OTf)3 | 99.9% yield in 5 min | nih.gov |
Regioselective Functionalization of the Tetrahydrobenzo[d]imidazole Moiety
The ability to selectively introduce functional groups at specific positions of the tetrahydrobenzo[d]imidazole core is crucial for developing analogues with tailored properties. Regioselective C-H functionalization has emerged as a powerful strategy for the direct modification of heterocyclic systems, avoiding the need for pre-functionalized substrates.
The use of directing groups can control the regioselectivity of C-H activation, guiding the functionalization to a specific position. nih.govnih.gov For instance, in related 6,5-fused heterocyclic systems, directing groups have been instrumental in achieving C-H functionalization on the six-membered ring. While specific examples for the this compound system are still emerging, the principles of directed C-H functionalization are applicable. Palladium-catalyzed C-H arylation is a common method employed for this purpose. nih.gov
Table 4: Regioselective Functionalization Approaches
| Heterocycle Type | Functionalization Type | Catalyst/Reagent | Directing Group | Position Functionalized | Reference |
| 6,5-Fused Heterocycles | C-H Activation | Transition Metals | Various | Six-membered ring | nih.gov |
| Indoles | C4 Alkenylation | Rhodium catalyst | COCF3 | C4 | nih.gov |
Novel Ring Construction Methods for the 4H-Benzo[d]imidazol-4-one System
Beyond traditional methods, novel strategies for the construction of the 4H-benzo[d]imidazol-4-one ring system and related polycyclic imidazoles are continuously being developed. These methods often involve innovative bond-forming strategies and cascade reactions.
One such approach is the intramolecular cyclization of appropriately substituted precursors. For example, the intramolecular cyclization of amidines and amino esters can lead to the formation of imidazoquinazolinones through a domino synthesis. nih.gov Another strategy involves the synthesis of polycyclic imidazole-containing N-heterocycles through Pd(II)-catalyzed intramolecular arylation via C-H/C-Hal and C-H/C-H coupling reactions. enamine.net Tandem reactions that form multiple rings in a single operation are also being explored for the efficient synthesis of complex fused imidazole (B134444) systems. Furthermore, intramolecular C(sp3)–H amination under electrochemical conditions presents a modern and sustainable approach to benzimidazole synthesis. acs.org
Table 5: Novel Ring Construction Strategies
| Strategy | Key Transformation | Reactants/Precursors | Product Type | Reference |
| Domino Synthesis | Intramolecular cyclization of amidine and amino ester | Benzimidoyl chlorides, amino acid esters | Imidazoquinazolinones | nih.gov |
| Intramolecular Arylation | Pd(II)-catalyzed C-H/C-Hal and C-H/C-H coupling | Substituted imidazoles | Fused N-heterocycles | enamine.net |
| Electrochemical Synthesis | Intramolecular C(sp3)–H amination | N-substituted o-phenylenediamines | Benzo[d]imidazoles | acs.org |
| 6-endo-dig Cyclization | Ag2CO3/TFA-catalyzed intramolecular oxacyclization | N-Boc-2-alkynylbenzimidazole substrates | 1H-Benzo researchgate.netnih.govimidazo[1,2-c] nih.govresearchgate.netoxazin-1-one derivatives | nih.gov |
Chemical Modifications and Derivatization of this compound
The chemical versatility of the this compound scaffold allows for extensive modification. These modifications are generally aimed at exploring structure-activity relationships (SAR) by introducing a variety of functional groups and structural motifs.
Strategic Substitutions on the Benzo[d]imidazole Ring System
The benzo[d]imidazole ring system is a prime target for strategic substitutions to modulate the electronic and steric properties of the molecule. The nitrogen atoms of the imidazole moiety and the carbon atoms of the fused ring system offer multiple sites for derivatization. researchgate.net Nucleophilic substitution reactions are commonly employed to introduce substituents onto the benzimidazole core. researchgate.net
Research into related benzimidazole structures has shown that substitutions at the N-1 position can significantly influence the compound's biological profile. For instance, the introduction of alkyl groups, such as methyl or isopropyl, can enhance hydrophobic interactions with biological targets. nih.gov These substitutions are typically achieved by reacting the N-H group of the imidazole ring with appropriate alkyl halides in the presence of a base. The acidic nature of the N-H proton at position 1 facilitates these reactions. researchgate.net
Beyond N-alkylation, electrophilic substitution on the aromatic part of the benzimidazole system is also a viable strategy, although the reduced aromaticity of the tetrahydro-benzo portion of the target molecule influences reactivity. Key substitution strategies are often focused on precursors before the final ring closure to achieve specific substitution patterns.
Table 1: Examples of Strategic Substitutions on Analogous Benzimidazole Systems
| Substitution Site | Reagents and Conditions | Type of Substituent Introduced | Purpose of Modification | Reference |
|---|---|---|---|---|
| N-1 Position | Alkyl halide (e.g., Isopropyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Isopropyl group | Enhance hydrophobic interactions | nih.gov |
| N-1 Position | Methyl iodide, Base | Methyl group | Modulate steric and electronic properties | nih.gov |
| C-2 Position | Condensation with aldehydes or carboxylic acids | Aryl or Alkyl groups | Introduce diverse functional units | nih.gov |
| Fused Benzene (B151609) Ring | Electrophilic substitution (e.g., nitration, halogenation) on precursors | Nitro, Halogen groups | Provide handles for further functionalization | researchgate.net |
Introduction of Peripheral Structural Units via Functional Group Interconversions
Functional Group Interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the conversion of one functional group into another. imperial.ac.uk This approach is critical for elaborating the core structure of this compound, enabling the introduction of diverse peripheral units. ub.eduvanderbilt.edu
Common FGI strategies that can be applied to derivatives of this scaffold include:
Conversion of Alcohols: A hydroxyl group, if present on a substituent, can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles (e.g., halides, azides, cyanides). vanderbilt.edu Alternatively, alcohols can be directly converted to alkyl halides using reagents like SOCl₂ or PBr₃. ub.eduvanderbilt.edu
Reduction of Carbonyls and Nitriles: The ketone at the C-4 position could potentially be reduced to a secondary alcohol, introducing a new chiral center and a site for further modification. If cyano groups are introduced on peripheral units, they can be reduced to primary amines using reagents like LiAlH₄ or through catalytic hydrogenation. vanderbilt.edu These amines can then be acylated or alkylated to introduce further complexity.
Amide and Ester Formation: Carboxylic acid functionalities on derivatives can be converted to esters or amides, which is a common strategy to modify solubility and polarity.
Table 2: Common Functional Group Interconversion (FGI) Reactions
| Initial Functional Group | Target Functional Group | Reagents | General Application | Reference |
|---|---|---|---|---|
| Alcohol (-OH) | Alkyl Halide (-Br, -Cl) | PBr₃, SOCl₂ | Create reactive sites for nucleophilic substitution | ub.eduvanderbilt.edu |
| Alcohol (-OH) | Sulfonate Ester (-OTs, -OMs) | TsCl, MsCl, Pyridine | Form excellent leaving groups for Sₙ2 reactions | vanderbilt.edu |
| Nitrile (-CN) | Amine (-CH₂NH₂) | LiAlH₄ or H₂/Catalyst | Introduce a basic amino group for further derivatization | vanderbilt.edu |
| Azide (-N₃) | Amine (-NH₂) | H₂/Pd/C or Ph₃P | Reduce azides to primary amines | vanderbilt.edu |
| Ketone (C=O) | Alcohol (-CH(OH)) | NaBH₄, LiAlH₄ | Introduce hydroxyl functionality and potential chirality | imperial.ac.uk |
Analytical Characterization in Synthetic Research
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of newly synthesized derivatives of this compound. This is typically accomplished through a combination of spectroscopic and chromatographic methods.
Spectroscopic Validation of Synthetic Products
Spectroscopic techniques are the primary tools for the structural elucidation of synthetic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. nih.gov ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the core structure, one would expect to see signals corresponding to the N-H proton, the CH₂ groups of the cyclohexanone (B45756) ring, and any protons on the imidazole ring. mdpi.com ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. mdpi.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. Key absorbances for the this compound core would include a strong C=O stretch for the ketone, N-H stretching vibrations, and C=N stretches associated with the imidazole ring. mdpi.com
Table 3: Predicted Spectroscopic Data for the this compound Core
| Technique | Feature | Predicted Chemical Shift / Frequency | Description |
|---|---|---|---|
| ¹H NMR | N-H (imidazole) | δ 10-12 ppm | Broad singlet, exchangeable with D₂O |
| ¹H NMR | -CH₂- (positions 5, 6, 7) | δ 2.0-3.0 ppm | Multiplets corresponding to methylene (B1212753) protons |
| ¹³C NMR | C=O (ketone) | δ 190-200 ppm | Carbonyl carbon of the cyclohexanone ring |
| ¹³C NMR | C=N (imidazole) | δ 140-150 ppm | Imine-like carbon in the imidazole ring |
| IR Spectroscopy | N-H stretch | 3200-3400 cm⁻¹ | Broad peak indicating hydrogen bonding |
| IR Spectroscopy | C=O stretch | 1680-1700 cm⁻¹ | Strong absorption typical for a conjugated ketone |
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic methods are essential for both monitoring the progress of reactions and for the purification of the final products to ensure high purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. mdpi.com It is also used to determine the appropriate solvent system for column chromatography.
Column Chromatography: This is the most common technique for purifying synthetic compounds in the laboratory. nih.gov A solid stationary phase (typically silica (B1680970) gel) is used to separate compounds based on their differential adsorption, allowing for the isolation of the desired product from byproducts and unreacted starting materials.
Recrystallization: For solid compounds, recrystallization is a powerful purification technique. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC can be used both as an analytical tool to determine the purity of a compound with high accuracy and as a preparative technique to isolate highly pure samples.
These analytical techniques, when used in concert, provide a comprehensive characterization of the synthesized molecules, confirming their structure and ensuring their purity for subsequent studies.
Exploration of Biological Activities and Pharmacological Relevance of 3,5,6,7 Tetrahydro 4h Benzo D Imidazol 4 One Derivatives
Anti-Inflammatory Efficacy of Tetrahydrobenzimidazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The development of effective anti-inflammatory agents remains a key area of pharmaceutical research. Derivatives of the tetrahydrobenzimidazole nucleus have been explored as potential anti-inflammatory agents, with a particular focus on their interaction with cyclooxygenase (COX) enzymes.
Targeting Cyclooxygenase (COX) Isozymes and Selective Inhibition
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov
A series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, which share the core tetrahydrobenzimidazole structure, have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.net These derivatives were designed to feature a methylsulfonyl (SO2Me) group, a pharmacophore known to contribute to COX-2 selectivity by interacting with a secondary pocket present in the COX-2 enzyme but not in COX-1. researchgate.net
In vitro studies on these compounds demonstrated potent and selective inhibition of the COX-2 isozyme. researchgate.net The inhibitory concentrations (IC50) for COX-2 were found to be in the low micromolar range, with high selectivity indexes, indicating a strong preference for COX-2 over COX-1. researchgate.net For instance, the compound 1-(4-Fluorophenyl)-2-(4-(methyl-sulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole was identified as a particularly potent and selective COX-2 inhibitor within the synthesized series. researchgate.net
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole Derivatives researchgate.net
| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 2a | H | >100 | 0.69 | >144.9 |
| 2b | F | 55.7 | 0.34 | 163.8 |
| 2c | Cl | 63.4 | 0.61 | 103.9 |
| 2d | CH3 | 48.2 | 0.53 | 90.9 |
| 2e | OCH3 | 35.6 | 0.41 | 86.8 |
| 2f | NHCOCH3 | >100 | 0.65 | >153.8 |
| Celecoxib | 15.2 | 0.05 | 304 |
Mechanistic Studies of Anti-Inflammatory Action
The mechanism of anti-inflammatory action for these tetrahydrobenzimidazole derivatives is primarily attributed to their selective inhibition of the COX-2 enzyme. Molecular modeling studies have provided insights into the binding mode of these compounds within the active site of COX-2. researchgate.net These studies have shown that the designed molecules bind in the primary binding site of the enzyme in such a way that the methylsulfonyl group at the para-position of the C-2 phenyl ring inserts into the secondary pocket of the COX-2 enzyme. researchgate.net This interaction is a key determinant of their COX-2 selectivity. researchgate.net
Further mechanistic investigations into other benzimidazole (B57391) derivatives have explored their effects on various inflammatory mediators. For example, some benzimidazole derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and prevent the nuclear translocation of nuclear factor κB (NF-κB), a key transcription factor involved in the inflammatory response. nih.gov Additionally, the inhibition of mitogen-activated protein kinase (MAPK) signaling pathways has been identified as another potential anti-inflammatory mechanism for certain tetrahydrobenzo-fused heterocyclic compounds. nih.gov While these studies were not conducted specifically on 3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one derivatives, they provide a broader context for the potential anti-inflammatory mechanisms of benzimidazole-containing compounds.
Antimicrobial Spectrum of Action
The search for novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance. Benzimidazole derivatives have been extensively studied for their broad-spectrum antimicrobial activity.
Investigations into Antibacterial Potential
Various derivatives of the benzimidazole scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of tetrahydropyrimidinyl-substituted benzimidazoles were synthesized and evaluated for their antibacterial properties. nih.gov One of the benzoyl-substituted benzimidazole derivatives from this series showed notable activity against E. coli and M. catarrhalis, as well as against both sensitive and resistant strains of S. pyogenes. nih.gov The mechanism of action for some of these compounds is believed to involve interaction with DNA, specifically binding to the minor groove of AT-rich regions. nih.gov
Table 2: Antibacterial Activity of a Benzoyl-Substituted Benzimidazole Derivative (15a) nih.gov
| Bacterial Strain | MIC (µg/mL) |
| E. coli | 1 |
| M. catarrhalis | 2 |
| S. pyogenes (sensitive) | 2 |
| S. pyogenes (resistant) | 2 |
Evaluation of Antifungal Properties
The antifungal potential of benzimidazole derivatives has also been a subject of investigation. Studies on various fused benzimidazole heterocyclic systems have reported their efficacy against a range of pathogenic fungi. For example, novel benzo nih.govscielo.brimidazo[1,2-d] scielo.brnih.govnih.govtriazine derivatives have been synthesized and shown to exhibit significant fungicidal activities against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici at a concentration of 50 μg/mL. mdpi.com The structure-activity relationship studies of these compounds indicated that the presence of electron-withdrawing groups on the phenyl ring enhances their antifungal activity. mdpi.com Another study on 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives, which share a similar tetrahydro-fused ring system, reported broad-spectrum antifungal activity, particularly against Trichophyton mentagrophytes. nih.gov
Anti-mycobacterial Activity Profiles
Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new anti-mycobacterial agents. Benzimidazole derivatives have emerged as a promising class of compounds in this area. Several studies have reported the synthesis and evaluation of novel benzimidazole derivatives with potent activity against M. tuberculosis.
For example, a series of novel 1H-benzo[d]imidazole derivatives were synthesized and showed excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, with MIC values ranging from 0.75 to 1.5 μg/mL. nih.gov Some of these derivatives displayed selectivity for mycobacteria over non-malignant eukaryotic cells. nih.gov In another study, novel benzimidazoles were synthesized and screened for their activity against M. tuberculosis H37Rv and an INH-resistant strain. nih.gov One of the compounds exhibited a very low MIC of 0.112 μM against the H37Rv strain. nih.gov Fused heterocyclic systems incorporating the benzimidazole core, such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have also been shown to have significant activity against M. tuberculosis H37Ra, with some compounds displaying IC50 values in the low micromolar range. rsc.org
Table 3: Anti-mycobacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Type | Mycobacterium Strain | Activity (MIC/IC50) | Reference |
| 1H-benzo[d]imidazole derivatives | M. tuberculosis & M. bovis | 0.75 - 1.5 µg/mL | nih.gov |
| Novel benzimidazole derivative | M. tuberculosis H37Rv | 0.112 µM | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | M. tuberculosis H37Ra | IC50 of 2.32 µM | rsc.org |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06) | M. tuberculosis H37Ra | IC50 of 2.03 µM | rsc.org |
Antiviral Properties of this compound Analogues
Analogues of the this compound structure have shown promise as antiviral agents, particularly against orthopoxviruses and the human immunodeficiency virus (HIV-1).
Research has identified derivatives of 2-aryl-1-hydroxyimidazoles as potent inhibitors of a wide range of orthopoxviruses. nih.gov These viruses include the vaccinia virus (VACV), cowpox virus (CPXV), mousepox (ectromelia) virus (ECTV), and the variola virus (VARV), the causative agent of smallpox. nih.gov Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups, such as a nitro group, in the para-position of the 2-aryl substituent significantly enhances the antiviral activity. nih.gov For instance, the compound 3-Hydroxy-6,6-dimethyl-2-(4-nitrophenyl)-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one demonstrated notable virus-inhibiting properties. nih.gov Another class of compounds, while not direct analogues, also shows promise against orthopoxviruses by targeting the viral I7L proteinase, which is essential for viral maturation. This highlights different mechanisms through which compounds can exert anti-orthopoxvirus effects.
Table 1: Antiviral Activity of Selected 2-Aryl-1-hydroxyimidazole Derivatives against Orthopoxviruses
| Compound | Virus | Activity Highlight |
|---|---|---|
| 3-Hydroxy-6,6-dimethyl-2-(4-nitrophenyl)-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one | Vaccinia virus (VACV), Cowpox virus (CPXV), Ectromelia virus (ECTV), Variola virus (VARV) | High virus-inhibiting activity attributed to the electron-withdrawing nitro group. nih.gov |
A notable class of compounds based on a related tetrahydroimidazo[4,5,1-jk] nih.govbenzodiazepin-2(1H)-one (TIBO) scaffold has been extensively studied for its potent anti-HIV-1 activity. nih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and thereby inhibiting its function, which is crucial for viral replication.
Extensive structure-activity relationship (SAR) studies have been conducted on TIBO derivatives. It was found that substitutions at specific positions of the molecule have a significant impact on antiviral potency. For example, 5-mono-methyl-substituted and 7-mono-methyl-substituted analogues were found to be consistently among the most active compounds. Further modifications on the aromatic ring showed that substituents at the 8-position, such as halogens (e.g., chlorine), thiomethyl, and methyl groups, led to a substantial improvement in potency compared to the parent compound. nih.gov The 8-chloro derivative, in particular, demonstrated an IC50 value of 0.0043 µM. nih.gov
Table 2: Structure-Activity Relationship of TIBO Derivatives as Anti-HIV-1 Agents
| Substitution Position | Effect on Activity | Example Substituent | Potency (IC50) |
|---|---|---|---|
| 5-position | Consistently high activity with mono-methylation. | Methyl | Not specified |
| 7-position | Comparable activity to 5-mono-methyl analogues. | Methyl | Not specified |
| 8-position | Large improvement in potency. nih.gov | Chloro | 0.0043 µM |
| 9-position | Little effect on activity. nih.gov | Not specified | Not specified |
Anticancer and Cytotoxicity Research
Derivatives of the benzo[d]imidazole core have been a significant focus of anticancer research, primarily due to their ability to interfere with tubulin polymerization and induce cytotoxic effects in cancer cells.
Several benzo[d]imidazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent cell death. nih.govnih.gov
For example, a novel 2-aminoimidazoline (B100083) derivative, OAT-449, was shown to inhibit tubulin polymerization even more effectively than the established drug vincristine. nih.gov This inhibition leads to profound multi-nucleation and mitotic catastrophe in cancer cells. nih.gov Similarly, other benzimidazole derivatives have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis. nih.govnih.gov One study on a specific benzimidazole derivative, MBIC, confirmed that it interferes with microtubule assembly, leading to a prolonged G2-M phase and mitochondrial-dependent apoptosis in HeLa cervical cancer cells. researchgate.net The mechanism often involves binding to the colchicine (B1669291) site of tubulin. nih.gov
The ability of these compounds to inhibit tubulin polymerization and modulate the cell cycle translates to significant cytotoxic effects against a variety of cancer cell lines. nih.govnih.gov Studies have demonstrated the efficacy of benzo[d]imidazole derivatives against human cancer cell lines including melanoma (SK-Mel-28), liver (HepG2), breast (MCF-7), and glioma (C6). nih.govnih.govnih.gov
For instance, compounds 7n and 7u from one study showed high cytotoxicity with IC50 values ranging from 2.55 to 17.89 µM, with particular specificity toward SK-Mel-28 melanoma cells. nih.gov Importantly, these compounds displayed significantly less cytotoxicity towards normal rat kidney epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov Another study reported a derivative (compound 7b) with an IC50 of 0.36 µM against SMMC-7721 hepatocarcinoma cells, while another (compound 7e) was most potent against HepG2 cells with an IC50 of 0.12 µM. nih.gov
Table 3: Cytotoxicity of Selected Benzo[d]imidazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 µM nih.gov |
| Compound 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 µM nih.gov |
| Compound 7b | SMMC-7721 (Hepatocarcinoma) | 0.36 ± 0.13 µM nih.gov |
| Compound 7e | HepG2 (Hepatocarcinoma) | 0.12 ± 0.03 µM nih.gov |
Other Identified Bioactivities and Emerging Applications
Beyond their established antiviral and anticancer properties, the broader benzimidazole scaffold, to which the this compound core belongs, is known for a wide spectrum of biological activities. This suggests potential for emerging applications of its derivatives.
Research into related structures has pointed towards several promising therapeutic areas:
Anti-inflammatory Activity: Benzimidazole derivatives have been investigated for their anti-inflammatory potential. nih.govresearchgate.net Some compounds have shown the ability to inhibit inflammatory mediators. nih.gov
Antimicrobial Properties: The benzimidazole nucleus is a well-known pharmacophore in antimicrobial agents. nih.govnih.gov Derivatives have been synthesized and tested against various bacterial and fungal strains, with some exhibiting significant activity.
Enzyme Inhibition: Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. nih.gov One such compound was shown to alleviate cognitive impairment in a mouse model. nih.gov
Analgesic and Anxiolytic Effects: Structurally related 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives have been evaluated and shown to possess promising analgesic and anxiolytic properties. nih.govmdpi.com
Antidiabetic Potential: Some studies have explored imidazole (B134444) and benzothiazole (B30560) derivatives, which share structural similarities, for their antidiabetic activity, showing a reduction in blood glucose levels in animal models. nih.gov
These findings underscore the therapeutic versatility of the benzimidazole scaffold and suggest that derivatives of this compound could be further explored for these and other pharmacological applications.
Antioxidant Capacity and Free Radical Scavenging
Derivatives of benzo[d]imidazole and related fused heterocyclic systems have demonstrated notable antioxidant and free-radical scavenging properties. These activities are crucial in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases. The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov
Studies on various benzo[d]imidazo[2,1-b]thiazole derivatives have shown that their antioxidant activity can range from moderate to excellent. researchgate.net The introduction of specific substituents, such as chloro and nitro groups, has been observed to enhance antioxidant activity by increasing the possibilities for conjugation and stabilizing the resulting radical. researchgate.net For instance, certain hydrazinecarbothioamides and 1,2,4-triazole-3-thiones derived from this scaffold have exhibited excellent and good antioxidant activity, respectively, in the DPPH assay. researchgate.net
Table 1: Antioxidant Activity of Selected Benzo[d]imidazole Derivatives
| Compound Type | Assay | Activity Level | Reference |
|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole derivatives | DPPH | Moderate to Excellent | researchgate.net |
| Hydrazinecarbothioamides | DPPH | Excellent | researchgate.net |
| 1,2,4-triazole-3-thiones | DPPH | Good | researchgate.net |
| 4,4'-...bis(methylene))diphenol derivatives | DPPH, FRAP | High, comparable to Ascorbic Acid | researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50 values can be found in the cited literature.
Antipsychotic Activity and Neuroreceptor Modulation
The structural framework of tetrahydro-benzodiazepines and related imidazoles is present in molecules designed to interact with the central nervous system. While direct antipsychotic activity of this compound derivatives is an area of ongoing research, related structures have shown significant activity as modulators of neuroreceptors, particularly GABA-A receptors. nih.gov
Modulation of the α1β2γ2 GABA-A receptor subpopulation is a novel strategy for addressing various neurological dysfunctions. nih.gov Research into 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives identified them as positive allosteric modulators (PAMs) at this receptor. nih.gov This suggests that the benzo[d]imidazole core can serve as a template for developing agents that modulate GABAergic transmission, a key mechanism for many anxiolytic and sedative drugs, and a target pathway in some antipsychotic drug research. nih.gov
Furthermore, derivatives of tetrahydro-1,4-benzodiazepines have been synthesized and evaluated for their potential to act as antihypertensive agents by impairing transmission in the sympathetic nervous system. nih.gov While distinct from antipsychotic activity, this demonstrates the capacity of the broader tetrahydro-benzo-diazepine/imidazole scaffold to modulate neuronal signaling pathways.
Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) Modulatory Effects
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a critical transcription factor in the differentiation of Th17 cells, which play a key role in inflammatory and autoimmune diseases. nih.gov As such, RORγt is a significant target for the development of new immunomodulatory therapies. nih.gov
Derivatives based on a similar 4,5,6,7-tetrahydro-benzothiophene scaffold have been identified as potent modulators of RORγt. nih.govacs.org These compounds act as inverse agonists, binding to the ligand-binding domain of the receptor and suppressing its transcriptional activity. nih.govacs.org In vitro binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), have confirmed the high potency of these derivatives, with IC50 values in the low nanomolar range. acs.org
The modulatory activity of these compounds is attributed to interactions with key hydrophilic regions within the RORγt binding pocket. nih.govresearchgate.net While this research focuses on a benzothiophene (B83047) core, the structural similarities suggest that the this compound scaffold could also serve as a template for designing novel RORγt modulators. Further studies are needed to explore this potential directly.
DNA Binding and Intercalation Studies
The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial agents. The planar aromatic systems of benzo[d]imidazole derivatives make them suitable candidates for interacting with DNA, either through groove binding or intercalation between base pairs.
Studies on benzothiazole and benzimidazole derivatives have confirmed their ability to bind to DNA. For example, novel 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives were identified as inhibitors of DNA gyrase, an essential bacterial enzyme that manages DNA topology. researchgate.netnih.gov This inhibition occurs at the ATP-binding site of the enzyme, demonstrating a clear interaction with a key component of DNA replication machinery. nih.gov
Other studies involving benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have demonstrated high-affinity binding to double-stranded DNA (dsDNA). nih.gov Spectroscopic methods, including optical, circular dichroism (CD), and NMR, have shown that the primary mode of interaction is intercalation, where the planar part of the molecule inserts itself between the DNA base pairs. nih.gov This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Molecular modeling and dynamics calculations have further elucidated the structure-activity relationships governing these interactions. nih.gov
Table 2: DNA Interaction Profile of Related Heterocyclic Derivatives
| Compound Class | Target/Interaction Mode | Method of Study | Biological Implication | Reference |
|---|---|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles | DNA Gyrase (ATP-binding site) | Enzymatic Assays | Antibacterial | researchgate.netnih.gov |
| Benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives | dsDNA Intercalation | Optical, CD, NMR Spectroscopy | Anticancer | nih.gov |
Structure Activity Relationship Sar Investigations for 3,5,6,7 Tetrahydro 4h Benzo D Imidazol 4 One Derivatives
Elucidation of Structural Determinants for Bioactivity
The substitution pattern on the benzimidazole (B57391) portion of the molecule is a primary determinant of biological activity. researchgate.net The imidazole (B134444) ring, with its two nitrogen atoms, offers multiple sites for substitution, and the nature of the substituents at these positions can dramatically alter the compound's interaction with biological targets. researchgate.netchemijournal.com
Key positions on the imidazole ring, particularly the C2 position, are often pivotal for modulating activity. The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a crucial role. researchgate.net EDGs, such as alkyl or methoxy (B1213986) groups, can increase the electron density on the heterocyclic ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, EWGs like nitro or halogen groups decrease the ring's electron density, which may be favorable for interactions with electron-rich targets. nih.gov The strategic placement of these groups can influence the molecule's ability to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that are essential for ligand-receptor binding. nih.govnih.gov
For instance, studies on broader classes of imidazole and benzimidazole derivatives have shown that modifications at different positions lead to varied biological outcomes. researchgate.netmdpi.com While specific SAR data for the 3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one core is limited, general principles can be extrapolated. The table below illustrates the hypothetical influence of different substituents on the scaffold's bioactivity based on established principles in medicinal chemistry.
| Position of Substitution | Substituent Type | Electronic Property | Potential Impact on Bioactivity |
| C2 | Phenyl, Alkyl | Varies (Steric Bulk) | Can modulate binding affinity and selectivity through hydrophobic interactions. nih.gov |
| C2 | -NO2, -CN | Electron-Withdrawing | May enhance interactions with electron-rich biological targets. researchgate.net |
| N1 | -H | Proton Donor | Crucial for forming key hydrogen bond interactions with target residues. mdpi.com |
| N1 | Alkyl, Benzyl (B1604629) | Bulky/Lipophilic | Can alter solubility and membrane permeability; may block necessary H-bond donation. |
| C5, C6, C7 (on saturated ring) | Methyl, Ethyl | Electron-Donating | Can introduce steric effects influencing the conformation of the saturated ring. |
| C5, C6, C7 (on saturated ring) | Halogens (F, Cl) | Electron-Withdrawing | Alters lipophilicity and can form specific halogen bonds with the target. |
This table is illustrative and based on general principles of SAR for heterocyclic compounds.
A defining feature of the this compound scaffold is the replacement of the aromatic benzene (B151609) ring found in traditional benzimidazoles with a saturated cyclohexenone ring. This structural modification has profound implications for the molecule's properties and its interaction with biological systems.
The aromaticity of the benzene ring in benzimidazole confers a planar, rigid geometry. In contrast, the tetrahydro-benzimidazolone core possesses a non-planar, conformationally flexible cyclohexenone ring. This flexibility allows the molecule to adopt various three-dimensional shapes, which can facilitate a better fit into the binding sites of target proteins through an "induced fit" mechanism. nih.gov
Conformational Analysis and Tautomeric Considerations in SAR
Beyond static structural features, the dynamic properties of this compound derivatives, including their conformational preferences and tautomeric forms, are critical to their biological function.
The saturated six-membered ring of the tetrahydro-benzimidazolone scaffold can adopt several low-energy conformations, such as chair, boat, or twist-boat forms. The specific conformation preferred by the molecule can significantly influence its ability to bind to a target. nih.gov The spatial arrangement of substituents on this ring is dictated by the ring's conformation, which in turn determines the precise orientation of functional groups for interaction with a receptor. nih.gov
This conformational flexibility can be an advantage in drug design, as it allows the molecule to adapt to the topology of a binding site. nih.gov Computational modeling and spectroscopic analysis are essential tools to predict and confirm the predominant conformations and to understand how they engage with target proteins. The stability of a particular conformation and the energy barrier to interconversion between different conformers are key factors that can be fine-tuned through chemical modification to optimize biological activity.
Prototropic tautomerism, the migration of a proton between two or more sites on a molecule, is a well-established phenomenon in heterocyclic chemistry that can have significant biological implications. rsc.org For the this compound system, two primary forms of tautomerism are relevant: annular tautomerism within the imidazole ring and keto-enol tautomerism involving the C4-ketone.
Keto-Enol Tautomerism: The carbonyl group at the C4 position can tautomerize to its corresponding enol form, where a hydroxyl group is present at C4 and a double bond is formed within the six-membered ring. The equilibrium between the keto and enol forms is highly dependent on factors like solvent polarity and pH. masterorganicchemistry.comlibretexts.org The keto form acts as a hydrogen bond acceptor, while the enol form can act as both a hydrogen bond donor and acceptor. nih.gov This difference in functionality can dramatically alter how the molecule interacts with its biological target.
Computational studies on the structurally analogous 1,5,6,7-tetrahydro-4H-indazol-4-one system provide valuable insight into the relative stabilities of these tautomeric forms. nih.govnih.govresearchgate.net These studies show that the energy differences between the N1-H and N2-H annular tautomers are often small, while the enol form is generally less stable than the keto forms.
| Tautomer Type | Specific Form | Relative Energy (kJ/mol) (Exemplar Data from Analogous Indazolone System) | Key Features |
| Annular (Keto) | 1H-tautomer | 0.00 | Proton on N1 |
| Annular (Keto) | 2H-tautomer | ~1-3 | Proton on N2/N3 |
| Keto-Enol | OH-tautomer (Enol) | > 20 | Hydroxyl at C4, C=C bond in saturated ring |
Data adapted from theoretical calculations on the analogous 1,5,6,7-tetrahydro-4H-indazol-4-one system and is presented for illustrative purposes. The exact energy differences will vary based on substitution and computational method. nih.govnih.govresearchgate.net
The ability of a molecule to exist in multiple tautomeric forms means that the biologically active species may not be the most abundant form in solution. Understanding the tautomeric preferences of this compound derivatives is therefore essential for accurately interpreting SAR data and for designing molecules that can adopt the optimal form for biological activity.
Lack of Specific Research Data for this compound
Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific published research on the chemical compound This compound that directly corresponds to the requested computational and cheminformatics topics.
The available research literature focuses broadly on related, but structurally distinct, classes of compounds such as:
General benzimidazole derivatives
Aromatic benzimidazolone derivatives
Structurally analogous tetrahydrobenzo[d]thiazole derivatives
Specifically, no dedicated studies detailing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, or quantum chemical calculations for this compound could be identified.
Due to the strict requirement to focus solely on This compound and not introduce information from outside this explicit scope, it is not possible to generate a scientifically accurate article that fulfills the detailed outline provided. To do so would require extrapolating data from different chemical entities, which would violate the core instructions and compromise the scientific integrity of the content.
Therefore, the requested article cannot be generated at this time based on currently available scientific and technical information.
Computational and Cheminformatics Approaches to 3,5,6,7 Tetrahydro 4h Benzo D Imidazol 4 One Research
Quantum Chemical Calculations
Analysis of Electronic Structure and Reactivity
A thorough analysis of the electronic structure of 3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can elucidate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate electrostatic potential maps. The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, as they indicate the most likely sites for nucleophilic and electrophilic attack.
While direct studies on this compound are lacking, research on related substituted benzimidazole (B57391) derivatives can offer a proxy for understanding its potential electronic properties. For instance, studies on similar heterocyclic systems often reveal a delocalized π-system across the fused rings, which influences their chemical behavior.
Conformational Energy Landscapes
The conformational flexibility of the tetrahydro-benzimidazole ring system is a key determinant of its biological activity and physical properties. A detailed exploration of the conformational energy landscape would map the potential energy of the molecule as a function of its dihedral angles. This analysis helps to identify the most stable low-energy conformers and the energy barriers between them.
Such studies are typically performed using computational methods that systematically rotate key bonds and calculate the corresponding energy. The resulting landscape provides a comprehensive picture of the molecule's accessible shapes. Without specific studies on this compound, it is hypothesized that the cyclohexenone portion of the fused ring would adopt conformations such as a half-chair or boat, and the energy landscape would detail the transitions between these forms.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and stability in a simulated environment, such as in a solvent. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, bends, and changes its conformation.
These simulations are invaluable for understanding how the molecule might interact with biological targets, as they can reveal the dominant conformations in solution and the transitions between them. For this compound, MD simulations could provide crucial information about the stability of its different conformers and the timescale of conformational changes. The absence of such published simulations for this specific compound highlights a gap in the current scientific literature.
Advanced Methodologies in the Study of 3,5,6,7 Tetrahydro 4h Benzo D Imidazol 4 One
Design and Implementation of In Vitro Biological Assays
In vitro assays are fundamental in the preliminary assessment of the biological activity of novel compounds. For derivatives of 3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one, these assays have been crucial in identifying promising antiviral properties.
High-Throughput Screening (HTS) Platforms for Activity Discovery
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds for a specific biological activity. While specific HTS campaigns solely focused on this compound are not extensively documented in publicly available literature, the core structure has been utilized in the synthesis of compound libraries for broader screening initiatives. For instance, patent literature indicates the use of this scaffold as a building block for creating libraries of tricyclic amine compounds aimed at discovering inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. google.com These large-scale screenings employ automated cellular assays to identify initial hits.
A more targeted screening approach was adopted in a study investigating the antiviral potential of 2-aryl-1-hydroxyimidazole derivatives, which include the this compound core. researchgate.net In this research, a series of synthesized compounds were screened for their in vitro activity against a panel of orthopoxviruses, including the vaccinia virus, cowpox virus, ectromelia (mousepox) virus, and the variola virus (the causative agent of smallpox). researchgate.netnih.gov The screening was conducted in Vero cell cultures to determine the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) of the compounds. researchgate.net The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, was used to identify compounds with potent antiviral activity and low cellular toxicity. nih.gov
The results of this screening identified several derivatives with significant antiviral activity. Notably, compounds with electron-withdrawing groups on the 2-aryl substituent demonstrated higher potency. nih.gov
Interactive Table: In Vitro Antiviral Activity of Selected this compound Derivatives against Orthopoxviruses researchgate.net
| Compound | Virus | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| 4a | Vaccinia virus (VACV) | >100 | 0.09 | >1111 |
| 4a | Variola virus (VARV) | >100 | 0.26 | >385 |
| 4b | Vaccinia virus (VACV) | >100 | 0.15 | >667 |
| 4b | Variola virus (VARV) | >100 | 0.63 | >159 |
| 4c | Vaccinia virus (VACV) | >100 | 0.13 | >769 |
| 4c | Variola virus (VARV) | >100 | 0.52 | >192 |
Note: Data extracted from a study on 2-aryl-1-hydroxyimidazole derivatives. The compounds listed are derivatives of the core this compound structure.
Specific Enzyme and Receptor Binding Assays
Following initial discovery through screening, specific enzyme and receptor binding assays are employed to elucidate the mechanism of action of a compound. While the this compound core has been incorporated into molecules designed to target specific enzymes like CDK2, detailed binding assay data for the core compound itself or its simple derivatives are not widely reported in the scientific literature. google.com
Patent applications describe the use of biochemical assays, such as the CDK2/Cyclin E kinase assay, to determine the inhibitory concentration (IC₅₀) of the final, more complex compounds. google.com These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. Homogeneous Time-Resolved Fluorescence (HTRF) cellular assays have also been used to quantify the phosphorylation of downstream targets, such as the retinoblastoma (Rb) protein, in cells treated with these inhibitors. google.com However, these studies focus on the activity of the larger, more elaborate molecules rather than the intrinsic binding properties of the this compound scaffold.
Further research is required to determine if this compound or its simpler derivatives directly interact with specific enzymes or receptors to elicit biological effects.
In Vivo Models for Preclinical Evaluation of Efficacy
Preclinical evaluation in in vivo models is a critical step in the development of any potential therapeutic agent. This stage assesses the efficacy, pharmacokinetics, and safety of a compound in a living organism. To date, there is a lack of published in vivo studies specifically evaluating the efficacy of this compound or its immediate derivatives for any therapeutic indication. The promising in vitro antiviral activity of some of its derivatives against orthopoxviruses suggests that future preclinical studies in relevant animal models would be a logical next step to explore their therapeutic potential.
Advanced Spectroscopic and Structural Techniques for Complex Characterization
Advanced analytical techniques are indispensable for the unambiguous structural confirmation of novel compounds and for understanding their three-dimensional properties, which are crucial for their biological activity.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation
Multi-dimensional NMR spectroscopy has been instrumental in confirming the structure of newly synthesized derivatives of this compound. Techniques such as ¹H NMR and ¹³C NMR are routinely used to establish the chemical framework of these molecules. rsc.org
In a study of 2-aryl-1-hydroxyimidazole derivatives, ¹³C NMR was particularly useful in investigating the tautomeric forms of these compounds in solution. By comparing the chemical shifts of the imidazole (B134444) ring carbons in the 1-hydroxy derivatives with those of their 1-methoxy and 1-methylimidazole (B24206) 3-oxide analogs, researchers were able to determine the predominant tautomeric form in a DMSO-d₆ solution. researchgate.net The signals for the carbon atoms at positions 2 and 4 of the imidazole ring, as well as the CH₂ group at position 5, were found to be most sensitive to the tautomeric state. researchgate.net This detailed structural information is vital for understanding structure-activity relationships.
Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative and its Analogs in DMSO-d₆ researchgate.net
| Compound Type | C2 | C4 | C5 (CH₂) |
| 1-Hydroxyimidazole (B8770565) derivative (4a) | 142.1 | 149.9 | 38.6 |
| 1-Methoxyimidazole derivative (6a) | 141.4 | 150.7 | 38.3 |
| Imidazole 3-oxide derivative (9a) | 133.6 | 139.9 | 33.8 |
X-ray Crystallography of Compound-Biomolecule Complexes
X-ray crystallography provides definitive three-dimensional structural information at the atomic level. While there are no reports of X-ray crystal structures of this compound in complex with a biomolecule, the crystal structures of several of its derivatives have been determined. researchgate.net
For instance, single-crystal X-ray diffraction analysis of 1-hydroxyimidazole derivatives bearing the this compound core revealed that their tautomeric state in the solid phase can differ from that observed in solution. researchgate.net This highlights the influence of the crystalline environment on the molecular structure. Obtaining crystal structures of these compounds in complex with their biological targets would be a significant step forward in understanding their mechanism of action and would provide a solid foundation for structure-based drug design.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC-HRMS), stands as a cornerstone in modern metabolite identification studies. This advanced analytical technique offers high sensitivity and mass accuracy, enabling the precise determination of the elemental composition of metabolites. This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different exact masses and elemental formulas.
In a typical workflow for metabolite profiling of a benzimidazole (B57391) derivative, the compound would be incubated with in vitro systems that mimic mammalian metabolism, such as human liver microsomes or hepatocytes. Following incubation, the samples are analyzed by LC-HRMS. The high-resolution mass spectrometer would acquire full-scan mass spectra to detect potential metabolites and generate high-resolution tandem mass spectra (MS/MS) to elucidate their structures. By comparing the fragmentation patterns of the parent drug with those of its metabolites, characteristic structural modifications can be identified.
Common metabolic transformations for benzimidazole-containing compounds include oxidation (hydroxylation), N-dealkylation, O-dealkylation, and glucuronidation. HRMS can readily detect the mass shifts associated with these biotransformations. For instance, hydroxylation results in a mass increase of 15.9949 Da (the mass of an oxygen atom). The precise mass measurements afforded by HRMS allow for the confident assignment of elemental compositions to these metabolites.
Although no specific data exists for this compound, studies on other benzimidazole derivatives have successfully utilized HRMS to identify numerous metabolites. For example, research on various benzimidazole anthelmintics and synthetic opioids has demonstrated the utility of this technique in characterizing complex metabolic pathways. These studies typically present detailed tables of identified metabolites, including their measured mass, mass error, retention time, and proposed biotransformation.
Table of Potential Metabolite Classes for Benzimidazole Derivatives
While awaiting specific research on this compound, the following table outlines the general classes of metabolites that could be anticipated based on the known metabolism of related benzimidazole compounds. The application of HRMS would be essential to confirm the presence and elucidate the precise structures of any such metabolites.
| Metabolic Reaction | Description | Typical Mass Change (Da) |
| Hydroxylation | Addition of a hydroxyl group (-OH) | +15.9949 |
| Oxidation | Formation of a ketone or aldehyde | +13.9792 |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom | Varies with alkyl group |
| Glucuronidation | Conjugation with glucuronic acid | +176.0321 |
| Sulfation | Conjugation with a sulfate (B86663) group | +79.9568 |
This table is illustrative of common metabolic pathways for benzimidazole compounds and is not based on experimental data for this compound.
The scientific community awaits dedicated metabolism studies on this compound to fully understand its biotransformation and to populate such tables with specific, experimentally-derived data. Such research would be invaluable for a complete pharmacological and toxicological assessment of the compound.
Future Research Directions and Potential Applications of 3,5,6,7 Tetrahydro 4h Benzo D Imidazol 4 One
Innovative Synthetic Routes and Green Chemistry Advancements for Derivatization
Future synthetic research on 3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one is likely to focus on developing more efficient, sustainable, and versatile methods for its synthesis and derivatization. While classical condensation reactions are foundational, emerging technologies offer significant improvements.
Key Future Research Areas:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times, improve yields, and enhance the purity of this compound and its derivatives. scispace.comnih.gov The focused heating provided by microwaves can accelerate the cyclocondensation steps typically involved in the formation of the benzimidazole (B57391) core. wjarr.comresearchgate.net
Photocatalysis: Visible-light photocatalysis represents a green and sustainable approach to organic synthesis. cnr.itrsc.org Future studies could explore the use of photocatalysts to facilitate the construction of the tetrahydro-benzo[d]imidazol-4-one scaffold under mild, environmentally friendly conditions, potentially avoiding the need for harsh reagents and high temperatures. researchgate.net
Catalyst-Free and Solvent-Free Reactions: The development of catalyst-free and solvent-free synthetic protocols is a cornerstone of green chemistry. dntb.gov.uarsc.org Research in this area could lead to highly efficient and atom-economical syntheses of this compound derivatives, minimizing waste and environmental impact. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future investigations could explore enzymatic routes for the asymmetric synthesis of chiral derivatives of this compound, which could be crucial for developing stereospecific therapeutic agents.
| Synthetic Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, higher purity |
| Photocatalysis | Use of renewable energy, mild reaction conditions |
| Catalyst-Free/Solvent-Free | Atom economy, reduced waste, environmental friendliness |
| Biocatalysis | High stereoselectivity, mild conditions, green process |
Discovery of Novel Therapeutic Targets and Modalities
The benzimidazole core is a well-established pharmacophore present in numerous approved drugs. nih.gov This suggests that this compound and its derivatives are prime candidates for exploring a wide range of therapeutic targets.
Potential Therapeutic Areas for Exploration:
Antiviral Agents: Benzimidazole derivatives have shown promise as antiviral agents, including against HIV and respiratory syncytial virus (RSV). nih.govmdpi.com Future research could investigate the potential of this compound analogs to inhibit viral replication enzymes or viral entry. semanticscholar.orgmdpi.comajgreenchem.com
Anticancer Agents: The benzimidazole scaffold is found in several anticancer drugs. nih.govcolab.ws Derivatives of this compound could be designed to target various cancer-related pathways, such as protein kinases, topoisomerases, or tubulin polymerization. nih.gov
Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Benzimidazole derivatives have been explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX). nih.govnih.gov The this compound scaffold could be a starting point for developing novel anti-inflammatory drugs with improved selectivity and reduced side effects.
Neurodegenerative Diseases: There is growing interest in the development of neuroprotective agents for conditions like Alzheimer's and Parkinson's disease. nih.gov The unique structure of this compound could be modified to create compounds that can cross the blood-brain barrier and interact with targets involved in neuroinflammation and neuronal cell death.
Lead Optimization and Drug Candidate Development Strategies
Once promising biological activity is identified, the this compound scaffold will require extensive lead optimization to develop viable drug candidates. This process will involve a combination of chemical synthesis and computational modeling.
Strategies for Lead Optimization:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be crucial to understand how different functional groups influence biological activity. This will involve synthesizing a library of derivatives and evaluating their potency and selectivity.
Computational Drug Design: In silico methods such as molecular docking and pharmacophore modeling can guide the rational design of new derivatives with improved binding affinity for their biological targets. nih.govbeilstein-journals.orgresearchgate.net These computational tools can help prioritize synthetic efforts and accelerate the lead optimization process. nih.gov
ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the development of safe and effective drugs. In silico and in vitro ADMET studies will be necessary to optimize the pharmacokinetic and safety profiles of lead compounds derived from the this compound scaffold.
Detailed Mechanistic Insights into Bioactivity at the Molecular Level
A thorough understanding of how derivatives of this compound interact with their biological targets at the molecular level is critical for their development as therapeutic agents.
Methods for Elucidating Mechanism of Action:
X-ray Crystallography: Obtaining crystal structures of lead compounds in complex with their target proteins can provide a detailed, atomic-level view of the binding interactions. nih.govnih.govresearchgate.net This information is invaluable for structure-based drug design and for understanding the molecular basis of activity. researchgate.net
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used to study the binding of this compound derivatives to their targets and to characterize any covalent modifications that may occur.
Biochemical and Cellular Assays: A battery of in vitro biochemical and cell-based assays will be necessary to confirm the mechanism of action, determine the functional consequences of target engagement, and assess the cellular efficacy of the compounds.
Non-Pharmacological Applications in Materials Science or Agrochemicals
Beyond its potential in medicine, the this compound scaffold may also find applications in other scientific and industrial fields.
Potential Non-Pharmacological Applications:
Materials Science: The rigid, fused-ring structure of this compound could be incorporated into polymers or other materials to impart specific properties, such as thermal stability, conductivity, or photoluminescence. The benzimidazole moiety is known to coordinate with metal ions, suggesting potential applications in the development of novel catalysts or sensors.
Agrochemicals: Many heterocyclic compounds are used as herbicides, fungicides, and insecticides. nih.govnih.gov The biological activity of benzimidazole derivatives in various organisms suggests that the this compound scaffold could be a starting point for the development of new agrochemicals with novel modes of action. Further research is needed to explore the potential of these compounds in crop protection.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one in academic research?
- Methodological Answer : The compound is often synthesized via thiohydantoin intermediates. A two-step process involves reacting thiohydantoin with alkyl halides and a base to form 2-(alkylthio)imidazol-4-one, followed by nucleophilic substitution (e.g., amines or hydrazines) under heat to yield the final product. For example, Daboun and Ibrahim’s method uses alkyl halides to functionalize the 2-position while retaining substituents at the 5-position, enabling stereoselective synthesis . Alternative routes include domino reactions involving aziridine intermediates, which ring-open to form imidazol-4-ones .
Q. How is structural characterization of this compound performed, and what analytical tools are critical?
- Methodological Answer : X-ray crystallography (e.g., ORTEP-3 software for visualizing molecular geometry) and NMR spectroscopy are standard. For example, Zhou et al. resolved the E/Z isomerism of the 5-ethylidene group using X-ray diffraction . Mass spectrometry and IR spectroscopy further validate molecular weight and functional groups.
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Methodological Answer : Cytotoxicity assays (e.g., KB tumor cell lines) and antimicrobial tests (e.g., Staphylococcus aureus) are common. For instance, methylated derivatives of Rhopaladin D showed EC50 values of 0.014 µg mL⁻¹ in cytotoxicity studies, requiring dose-response curves and cell viability assays .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly at the 5-position?
- Methodological Answer : Steric effects dominate stereoselectivity. The 5-ethylidene group typically adopts the Z-configuration to minimize carbonyl interactions, as observed in X-ray structures. However, exceptions occur: Zhou et al. reported E-isomer formation under specific conditions, highlighting the role of reaction kinetics and solvent polarity . Computational modeling (e.g., DFT) can predict preferred conformations.
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Use deuterated solvents to stabilize tautomers and 2D NMR (e.g., COSY, HSQC) to assign signals. For crystallographic ambiguities, refine data with software like SHELXL and validate via R-factor analysis .
Q. How do structural modifications (e.g., methylation) enhance bioactivity?
- Methodological Answer : Methylation of Rhopaladin D increased cytotoxicity 100-fold (EC50 = 0.014 µg mL⁻¹) by improving membrane permeability. SAR studies involve systematic substitution at positions 2 and 5, followed by in vitro assays. For example, Kottamide D’s anti-viral activity against BSC-1 cells was linked to its 2-aminoimidazolone core .
Q. What green chemistry approaches are applicable to its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
